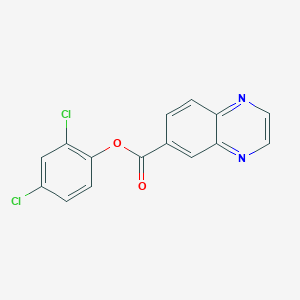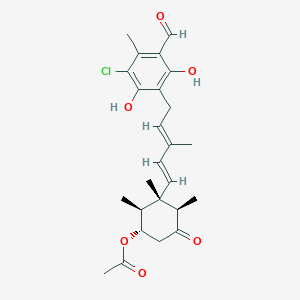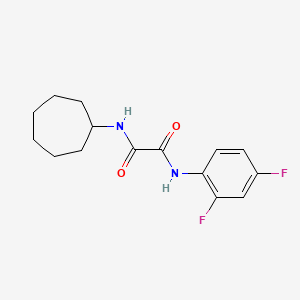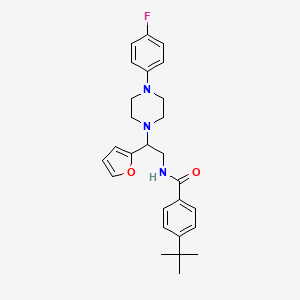![molecular formula C34H29F2NO3 B2882182 (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one CAS No. 882083-27-4](/img/structure/B2882182.png)
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one is a useful research compound. Its molecular formula is C34H29F2NO3 and its molecular weight is 537.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
(Yao et al., 2018) conducted a study focusing on the antitumor activity of 3,5-Bis(arylidene)piperidin-4-one derivatives, including compounds similar to the one you've inquired about. These compounds were characterized by NMR and FT-IR spectroscopies, and elemental analysis. Preliminary cytotoxicities toward human liver hepatocellular carcinoma cell line (HepG2), human acute mononuclear granulocyte leukaemia (THP-1) and human normal hepatic cell line (LO2) were evaluated, highlighting their potential in cancer research.
Biological Evaluation of Dopamine Transporter Inhibition
Research by (Lapa et al., 2005) and (Prisinzano et al., 2002) explored the dopamine transporter (DAT) inhibiting activity of similar piperidine analogues. These studies provide insights into the compound's potential therapeutic applications in neurological disorders.
Chemosensor Development
The work of (Purkait et al., 2018) involved the development of a multi-responsive vanilinyl-p-cresol diformyl Schiff base fluorescent chemosensor. This sensor was capable of detecting zinc, cadmium, and iodide ions in various environments, demonstrating potential applications in environmental monitoring and chemical analysis.
Antimicrobial and Anti-inflammatory Applications
A study by (Mishra et al., 2020) on phosphonate derivatives of 3,5-bis(arylidene)-4-piperidinone (BAP) showed significant anti-inflammatory, antioxidant, antimicrobial, and cytotoxic potential. These findings suggest potential applications in developing new antimicrobial and anti-inflammatory agents.
Synthesis and Characterization of Compounds
Various studies have focused on the synthesis and characterization of compounds with structural similarities to (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one. For example, (Akiba et al., 2005) and (Kricheldorf & Awe, 1989) have contributed to the understanding of the chemical properties and potential applications of such compounds in materials science and chemistry.
Propiedades
IUPAC Name |
(3E,5E)-3,5-bis[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F2NO3/c1-37-20-28(18-24-6-14-32(15-7-24)39-22-26-2-10-30(35)11-3-26)34(38)29(21-37)19-25-8-16-33(17-9-25)40-23-27-4-12-31(36)13-5-27/h2-19H,20-23H2,1H3/b28-18+,29-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGVNGMQHIIAH-UOSOPFLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2882102.png)
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)





![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)